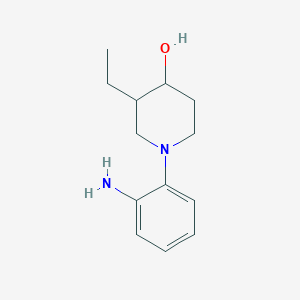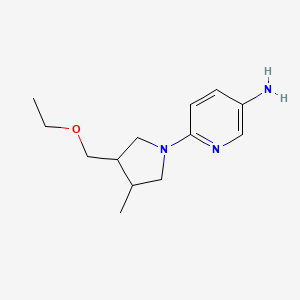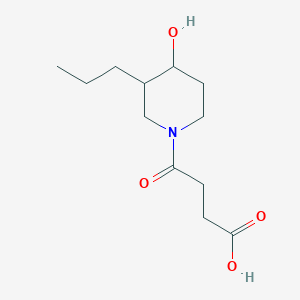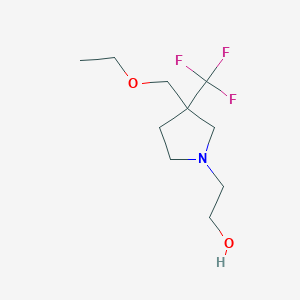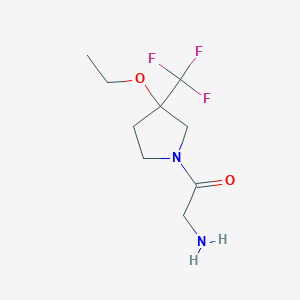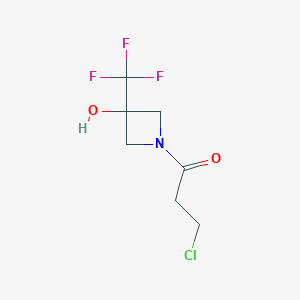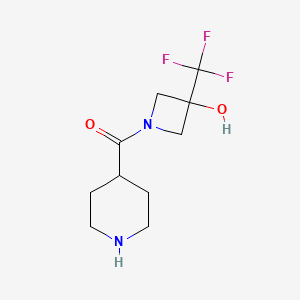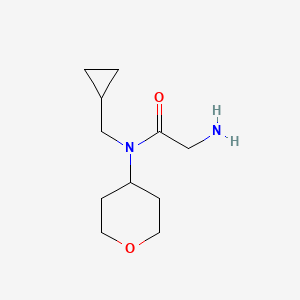![molecular formula C11H15N3O B1491158 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098090-01-6](/img/structure/B1491158.png)
3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Vue d'ensemble
Description
The compound “3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a bicyclic heptane structure, which is a type of cycloalkane . The molecule also has an amino group (-NH2) and a hydroxyl group (-OH), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a bicyclic heptane structure attached to a pyridine ring via a carbon atom. The third carbon on the pyridine ring would bear an amino group, and the sixth carbon on the heptane ring would bear a hydroxyl group .Chemical Reactions Analysis
The amino and hydroxyl groups in the molecule could potentially participate in various chemical reactions. The amino group could engage in reactions typical of amines, such as acylation or alkylation. The hydroxyl group could potentially be involved in reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. For instance, the presence of an amino group might make the compound basic, while the presence of a hydroxyl group could enable it to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold , which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the compound valuable for synthesizing natural products and pharmaceuticals that mimic these effects.
Development of Anti-Fibrotic Drugs
Research has been conducted on derivatives of the compound for their potential anti-fibrotic activities . These studies are crucial for developing new medications that can treat fibrotic diseases, which involve the excessive formation of scar tissue in organs.
Creation of Bicyclic Building Blocks
The compound is used in the photochemical synthesis of bicyclo[3.1.1]heptan-1-amines . This process is significant for creating complex, sp3-rich primary amine building blocks, which are valuable in medicinal chemistry for their three-dimensional structure and reactivity.
Privileged Structures in Medicinal Chemistry
Due to its structural features, the compound is involved in the synthesis of privileged structures in medicinal chemistry . These structures are key components in a variety of drugs due to their ability to bind to multiple receptors.
Asymmetric Synthesis
The compound aids in the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates . This is important for the target-oriented and diversity-oriented synthesis of biologically significant molecules, which can lead to the discovery of new drugs.
Catalysis
It also finds application in catalysis , particularly in reactions that require a chiral tertiary amine . The compound’s ability to influence the stereochemistry of reactions makes it a valuable asset in the synthesis of enantiomerically pure substances.
Molecular Architecture
In the realm of molecular architecture, the compound is utilized for its versatile functional group that is amenable to various transformations . This versatility is essential for the design and synthesis of complex molecules with potential therapeutic applications.
Synthetic Methodology
Lastly, the compound is part of the synthetic methodology in organic chemistry, where it contributes to the development of new synthetic approaches . This includes methods that involve enamine catalysis or Brønsted acid catalysis, expanding the toolkit available to chemists for creating novel compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-2-1-3-13-11(9)14-5-7-4-8(6-14)10(7)15/h1-3,7-8,10,15H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAZGVRFRDKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



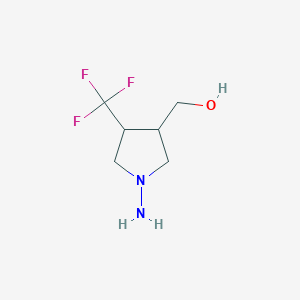
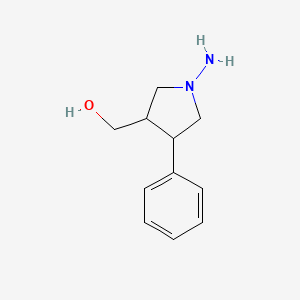
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)

